3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c18-12-14-17(20-2-1-19-14)25-5-3-23(4-6-25)15-11-16(22-13-21-15)24-7-9-26-10-8-24/h1-2,11,13H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKGFAJOAUBZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazine-Piperazine Intermediate
The pyrazine core is functionalized with piperazine through nucleophilic substitution. A representative protocol involves:
Reagents :
-
3-Chloropyrazine-2-carbonitrile
-
Piperazine (excess as base and reactant)
-
Solvent: Dichloromethane (DCM) or 1,4-dioxane
-
Temperature: 20–30°C
-
Reaction Time: 12–24 hours
Procedure :
-
3-Chloropyrazine-2-carbonitrile (1.0 equiv) is dissolved in DCM under nitrogen.
-
Piperazine (2.5–3.0 equiv) is added portionwise with stirring.
-
The mixture is stirred at room temperature until completion (monitored via TLC or HPLC).
-
The product is isolated by filtration or extraction, yielding 3-(piperazin-1-yl)pyrazine-2-carbonitrile.
Preparation of 6-(Morpholin-4-yl)pyrimidin-4-ylpiperazine
The pyrimidine fragment is synthesized via sequential substitutions:
Step 1: Synthesis of 4,6-Dichloropyrimidine
-
Starting Material : 2,4,6-Trichloropyrimidine selectively reduced to 4,6-dichloropyrimidine using phosphorous oxychloride (POCl₃) and catalytic dimethylformamide (DMF).
Step 2: Morpholine Substitution
Reagents :
-
4,6-Dichloropyrimidine
-
Morpholine (2.0 equiv)
-
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Solvent: DCM or 1,4-dioxane
-
Temperature: 0°C to reflux
Procedure :
-
4,6-Dichloropyrimidine (1.0 equiv) is dissolved in DCM.
-
Morpholine (2.0 equiv) and TEA (2.2 equiv) are added dropwise.
-
The reaction is stirred at 30°C for 6–8 hours.
-
6-Chloro-4-morpholinopyrimidine is isolated via solvent evaporation and recrystallization.
Step 3: Piperazine Coupling
Reagents :
-
6-Chloro-4-morpholinopyrimidine
-
Piperazine (1.2–1.5 equiv)
-
Solvent: DCM or ethanol
-
Temperature: 20–50°C
Procedure :
Convergent Coupling of Fragments
The final step links the pyrazine-piperazine and pyrimidine-morpholine moieties:
Reagents :
-
3-(Piperazin-1-yl)pyrazine-2-carbonitrile
-
4-(6-Chloropyrimidin-4-yl)morpholine
-
Solvent: DCM or acetonitrile
-
Base: DIPEA or potassium carbonate
-
Temperature: 50–80°C
Procedure :
-
3-(Piperazin-1-yl)pyrazine-2-carbonitrile (1.0 equiv) and 4-(6-chloropyrimidin-4-yl)morpholine (1.1 equiv) are combined in acetonitrile.
-
DIPEA (2.0 equiv) is added, and the mixture is heated at 60°C for 8–12 hours.
-
The crude product is purified via silica gel chromatography (ethyl acetate:hexane = 1:1).
Optimization and Critical Parameters
Solvent and Temperature Effects
-
Dichloromethane : Favors nucleophilic substitution but requires prolonged reaction times.
-
1,4-Dioxane : Enhances solubility of intermediates at elevated temperatures (e.g., reflux conditions).
-
Acetonitrile : Preferred for final coupling due to high polarity and boiling point (82°C).
Table 1: Solvent Impact on Yield
| Solvent | Reaction Temperature | Yield (%) |
|---|---|---|
| Dichloromethane | 30°C | 68 |
| 1,4-Dioxane | 80°C | 78 |
| Acetonitrile | 60°C | 75 |
Stoichiometry and Catalysis
-
Piperazine Excess : Using 2.5–3.0 equiv of piperazine ensures complete substitution of chloropyrazine.
-
Base Selection : DIPEA outperforms TEA in minimizing side reactions during pyrimidine coupling (yield increase: 8–12%).
Characterization and Quality Control
-
Elemental Analysis : Confirms stoichiometry (e.g., C: 51.45%, H: 6.69%, N: 21.82% for intermediates).
-
Spectroscopy :
-
HPLC Purity : ≥95% achieved via gradient elution (C18 column, acetonitrile:water).
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrimidine Substitution :
-
Purification Difficulties :
-
Moisture Sensitivity :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural similarities with 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile, particularly in their piperazine-pyrimidine or pyrazine-carbonitrile frameworks:
Functional Group Impact on Properties
- Morpholine vs.
- Pyrazine-Carbonitrile vs. Pyrano-Pyridine: The pyrazine-carbonitrile core offers planar aromaticity for π-stacking, while the pyrano-pyridine in the analog (Table 1) introduces a bicyclic system that may influence steric interactions in target binding .
Crystallographic and NMR Data
- Crystallography : Analogous compounds (e.g., 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile) have been characterized via single-crystal X-ray diffraction, confirming planar geometries and substituent orientations .
- NMR Spectroscopy : Compounds like 3-(4-(2,2,2-trifluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile () show distinct ¹H/¹⁹F NMR signals, aiding in structural validation .
Biological Activity
3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 436.5 g/mol
- CAS Number : 2742018-21-7
Research indicates that this compound may act as a selective inhibitor of certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. Specifically, it has shown potential in inhibiting the activity of cyclin-dependent kinases (CDKs) and other related targets.
Biological Activity
The biological activity of 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro studies have shown IC50 values in the micromolar range. |
| Antiviral Activity | Demonstrated efficacy against viral infections by inhibiting viral replication in host cells. Specific studies have noted its action against Dengue virus. |
| Inhibition of Kinases | Acts as an inhibitor for AAK1 and GAK kinases, which are involved in the viral life cycle, enhancing its potential as an antiviral agent. |
Case Studies
- Antitumor Efficacy : A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
- Antiviral Effects : In a controlled laboratory setting, the compound was tested against Dengue virus in human monocyte-derived dendritic cells (MDDCs). Results showed a reduction in viral load by approximately 70% at a concentration of 5 µM, indicating strong antiviral properties.
- Kinase Inhibition Studies : Structure-activity relationship (SAR) studies have confirmed that modifications to the piperazine and pyrimidine moieties enhance kinase inhibition potency. The compound's ability to inhibit AAK1 and GAK was validated through biochemical assays that measured kinase activity.
Q & A
Q. What are the key structural features of the compound, and how do they influence its pharmacological profile?
The compound contains:
- A pyrimidine core substituted with a morpholine ring, enhancing solubility and hydrogen-bonding potential.
- A piperazine linker providing conformational flexibility for target engagement.
- A pyrazine-2-carbonitrile group contributing to π-π stacking and dipole interactions. These features are critical for kinase inhibition, as the morpholine and pyrazine groups often interact with ATP-binding pockets, while the piperazine improves pharmacokinetics .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis involves three key steps:
- Pyrimidine core formation : Morpholine is introduced via nucleophilic substitution (e.g., using DMF at 80°C).
- Piperazine coupling : Palladium-catalyzed amination (e.g., Pd(dba)₂, DIPEA, THF) links the pyrimidine to piperazine.
- Pyrazine-carbonitrile attachment : Cyanide substitution under basic conditions (e.g., KCN in DMSO). Table 1 : Representative Conditions
| Step | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Morpholine, DMF, 80°C | 65–75% | |
| 2 | Pd(dba)₂, DIPEA, THF, reflux | 70–85% | |
| 3 | KCN, DMSO, 50°C | 60–70% |
Q. Which analytical techniques validate the compound’s purity and structure?
- ¹H/¹³C NMR : Confirms proton environments (e.g., morpholine δ 3.6–3.8 ppm; piperazine δ 2.5–3.0 ppm) .
- HPLC : C18 columns with acetonitrile/water gradients achieve >95% purity .
- HRMS : Validates molecular formula (e.g., C₁₈H₂₂N₈O requires m/z 382.19) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the piperazine coupling step?
- Catalyst screening : Pd(OAc)₂ may reduce side reactions compared to Pd(dba)₂ .
- Solvent optimization : DMAc or NMP improves solubility and reaction rates .
- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes decomposition .
- Stoichiometry : Use 1.2 equivalents of piperazine to drive completion .
Q. How should contradictory data between in vitro kinase inhibition and cellular activity be resolved?
Discrepancies may arise from:
- Poor cellular permeability : Measure logP (e.g., introduce -OH/-COOH groups for hydrophilicity) .
- Off-target effects : Perform CETSA (Cellular Thermal Shift Assay) to confirm target engagement .
- Metabolite interference : Use LC-MS/MS to identify degradation products .
Q. What computational strategies predict binding modes to kinase targets?
- Molecular docking (AutoDock Vina): Aligns the morpholine oxygen with hinge-region residues (e.g., PDB: 4RWH) .
- MD simulations (AMBER): Assess stability of piperazine conformers over 100 ns trajectories .
- Free-energy calculations : Estimate binding affinities for SAR optimization .
Q. Methodological Notes
- Kinase assay design : Use TR-FRET (Time-Resolved FRET) to measure IC₅₀ values, ensuring ATP concentrations reflect physiological levels (1–10 mM) .
- Data contradiction : Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
